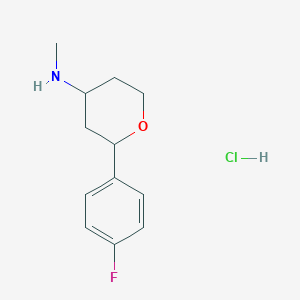

2-(4-fluorophenyl)-N-methyloxan-4-amine hydrochloride

Descripción

Propiedades

IUPAC Name |

2-(4-fluorophenyl)-N-methyloxan-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO.ClH/c1-14-11-6-7-15-12(8-11)9-2-4-10(13)5-3-9;/h2-5,11-12,14H,6-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQVZBFHLFVJYKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCOC(C1)C2=CC=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Typical Reaction Scheme:

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | Nucleophilic ring-opening | 4-fluoroaniline + oxirane derivative, acid/base catalyst, solvent (e.g., ethanol) | 2-(4-fluorophenyl)oxan-4-amine intermediate |

| 2 | N-Methylation | Methylating agent (e.g., methyl iodide or formaldehyde + reducing agent) | N-methylated oxan-4-amine |

| 3 | Salt formation | HCl in suitable solvent (e.g., diethyl ether or ethanol) | This compound |

This route is scalable and adaptable for industrial production, where reaction parameters are optimized for yield and purity. Purification typically involves recrystallization or chromatographic techniques to isolate the hydrochloride salt with high purity.

Reaction Types Involved in Preparation

The preparation process may involve or be followed by several types of chemical reactions that modify the compound or its precursors:

| Reaction Type | Description | Common Reagents/Conditions | Major Products Formed |

|---|---|---|---|

| Oxidation | Oxidation of the amine group to oxime or nitroso derivatives | Hydrogen peroxide, potassium permanganate | Oxime or nitroso derivatives |

| Reduction | Reduction of the fluorophenyl group to phenyl for further modifications | Lithium aluminum hydride, sodium borohydride | Phenyl derivatives |

| Substitution | Nucleophilic aromatic substitution of fluorine atom with other groups | Sodium methoxide, potassium tert-butoxide | Various substituted phenyl derivatives |

These reactions are generally used in synthetic modifications or derivatization rather than the initial preparation of the hydrochloride salt.

Industrial Production Considerations

In industrial settings, the synthesis of this compound is conducted in batch reactors with:

- Controlled temperature and pH to optimize ring-opening and methylation steps.

- Use of solvents that facilitate both solubility of reactants and easy isolation of products.

- Purification steps including recrystallization from ethanol or ethanol-water mixtures and chromatographic purification to achieve pharmaceutical-grade purity.

- Conversion to the hydrochloride salt is performed by addition of HCl gas or hydrochloric acid solutions, followed by isolation of the crystalline salt.

Data Table: Summary of Preparation Methods

| Parameter | Details |

|---|---|

| Starting Materials | 4-fluoroaniline, oxirane derivative |

| Key Reaction | Nucleophilic ring-opening of oxirane by 4-fluoroaniline |

| Catalysts | Acidic (e.g., HCl), Basic (e.g., NaOH) |

| Methylation Agent | Methyl iodide, formaldehyde + reducing agents |

| Salt Formation | Treatment with hydrochloric acid |

| Solvents | Ethanol, methanol, diethyl ether |

| Purification Techniques | Recrystallization, chromatography |

| Reaction Temperature | Ambient to moderate heating (25–80 °C) |

| Yield | Optimized for high yield (>70%) in industrial processes |

| Physical Form of Product | White to off-white crystalline hydrochloride salt |

Research Findings and Observations

- The presence of the fluorine atom on the phenyl ring enhances the compound's chemical stability and biological activity, making the preparation route critical to preserve this functionality.

- The oxan-4-amine ring is formed efficiently through epoxide ring-opening, a reaction well-documented for its regioselectivity and mild conditions.

- Methylation of the amine nitrogen is typically performed post ring-opening to avoid side reactions.

- Conversion to the hydrochloride salt improves compound stability and solubility for downstream applications.

- The synthetic process is adaptable for scale-up with minimal modifications, ensuring reproducibility and consistent quality.

- Analytical techniques such as NMR, IR, and mass spectrometry confirm the structure and purity of the final product.

Aplicaciones Científicas De Investigación

2-(4-Fluorophenyl)-N-methyloxan-4-amine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-(4-fluorophenyl)-N-methyloxan-4-amine hydrochloride involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the oxan-4-amine structure facilitates its incorporation into biological systems. The compound may modulate various biochemical pathways, leading to its observed effects.

Comparación Con Compuestos Similares

{[4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-yl]methyl}amine ()

Pruvanserin Hydrochloride ()

- Molecular Formula : C₂₂H₂₁FN₄O·HCl

- Key Differences : Contains a piperazine core and indole-3-carbonitrile moiety, contrasting with the oxane ring in the target.

2-(4-Fluorophenyl)propan-2-amine Hydrochloride ()

Crystallography and Conformational Analysis

Compounds like those in (e.g., 4-(4-fluorophenyl)thiazole derivatives) exhibit isostructural triclinic packing (space group P̄1) with planar molecular conformations except for perpendicularly oriented fluorophenyl groups .

Pharmacological and Functional Insights

Actividad Biológica

2-(4-Fluorophenyl)-N-methyloxan-4-amine hydrochloride is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a fluorinated aromatic ring and an oxan-4-amine structure, which contribute to its unique biological properties. The presence of the fluorine atom enhances lipophilicity, potentially improving the compound's ability to penetrate biological membranes.

Research indicates that this compound interacts with specific molecular targets in biological systems. While detailed mechanisms are still under investigation, preliminary studies suggest that it may modulate neurotransmitter systems and influence various signaling pathways:

- Receptor Interaction : The compound may bind to certain receptors, affecting neurotransmitter release and neuronal excitability.

- Enzyme Modulation : It could inhibit or activate specific enzymes involved in metabolic pathways, leading to altered cellular functions.

Biological Activities

The biological activities of this compound have been explored in several studies. Key findings include:

- Antitumor Activity : In vitro studies have demonstrated that the compound exhibits cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent. For instance, it has shown efficacy against prostate cancer cells by modulating apoptosis pathways .

- Anti-inflammatory Effects : The compound has been observed to reduce inflammatory markers in cellular models, indicating its potential use in treating inflammatory diseases .

- Neuroprotective Properties : Some studies suggest that it may protect neuronal cells from oxidative stress-induced damage, which is crucial in neurodegenerative diseases .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Reduces levels of pro-inflammatory cytokines | |

| Neuroprotective | Protects neurons from oxidative stress |

Case Study: Antitumor Efficacy

In a study focused on prostate cancer (PC-3 cell line), this compound demonstrated significant cytotoxicity. The mechanism involved modulation of alpha1 adrenergic receptors, leading to reduced cell proliferation and increased apoptosis rates. This highlights the compound's potential as a therapeutic agent in oncology .

Case Study: Neuroprotection

Another investigation explored the neuroprotective effects of the compound in models of oxidative stress. Results indicated that treatment with this compound significantly decreased markers of oxidative damage and improved cell viability in neuronal cultures exposed to harmful conditions .

Q & A

Q. What are the optimal synthetic routes for 2-(4-fluorophenyl)-N-methyloxan-4-amine hydrochloride?

- Methodological Answer : The compound can be synthesized via reductive amination of 4-fluorophenyl ketones with N-methyloxan-4-amine, using sodium cyanoborohydride (NaBH3CN) as a reducing agent in methanol under inert conditions. Alternatively, nucleophilic substitution of 4-fluorophenyl halides with N-methyloxan-4-amine in the presence of a base (e.g., K2CO3) in DMF at 60–80°C may yield the target compound. Post-synthesis, the hydrochloride salt is formed by treating the free base with HCl gas in diethyl ether .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Purity : Use HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) and UV detection at 254 nm. Compare retention times with standards .

- Structural Confirmation :

- NMR : Analyze H and C spectra to confirm fluorophenyl and oxane ring protons/carbons. The N-methyl group typically appears as a singlet at ~2.3 ppm in H NMR .

- X-ray Crystallography : Employ SHELXL or SIR97 for crystal structure refinement. SHELXL is robust for small-molecule refinement, while SIR97 integrates direct methods for phase determination .

Advanced Research Questions

Q. How can discrepancies in reported biological activity data for this compound be resolved?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, solvent) or enantiomeric impurities. To address this:

Reproduce Assays : Standardize protocols using identical cell lines (e.g., HEK293 for receptor binding) and controls.

Chiral Resolution : Use chiral HPLC to isolate enantiomers and test their individual activities.

Structural Validation : Cross-validate with X-ray or DFT-optimized structures to confirm stereochemistry .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., serotonin receptors). Parameterize the fluorine atom’s electronegativity and the oxane ring’s conformational flexibility.

- DFT Calculations : Optimize the molecule’s geometry at the B3LYP/6-31G* level to predict reactivity sites (e.g., amine protonation energy) .

Q. How does the fluorophenyl group influence the compound’s pharmacokinetic properties?

- Methodological Answer : The 4-fluorophenyl moiety enhances metabolic stability by reducing CYP450-mediated oxidation. Assess this via:

- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS.

- LogP Measurement : Determine octanol/water partition coefficients to evaluate lipophilicity. Fluorine’s electron-withdrawing effect lowers LogP compared to non-fluorinated analogs .

Data Analysis and Experimental Design

Q. What strategies mitigate crystallographic challenges during structure determination?

- Methodological Answer : For poor-quality crystals:

Cryo-Cooling : Use liquid nitrogen to stabilize crystals during data collection.

Twinned Data Refinement : Apply SHELXL’s TWIN/BASF commands to model twinning fractions.

High-Throughput Phasing : Use SHELXC/D/E pipelines for experimental phasing with SAD/MAD data .

Q. How to design SAR studies for derivatives of this compound?

- Methodological Answer :

- Core Modifications : Synthesize analogs with variations in the oxane ring (e.g., 5- or 6-membered rings) or fluorophenyl substituents (e.g., chloro/methoxy groups).

- Activity Profiling : Test derivatives in parallel assays (e.g., enzyme inhibition, receptor binding) and correlate structural features (e.g., Hammett σ values for substituents) with potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.